N-(4-Bromo-2-methylphenyl)acetamide
Overview
Description
The compound "N-(4-Bromo-2-methylphenyl)acetamide" is a derivative of acetamide with a bromo and a methyl substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of "N-(4-Bromo-2-methylphenyl)acetamide" .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives. For instance, "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was synthesized from p-acetamidophenol via alkylation and nitration . Similarly, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that "N-(4-Bromo-2-methylphenyl)acetamide" could be synthesized through acetylation of the corresponding aniline derivative, possibly using acetic anhydride or acetyl chloride as the acetylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl ring and the acetamide unit, as well as the interactions between molecules in the crystal structure. For example, "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" has a dihedral angle of 76.55° between the 4-bromophenyl fragment and the acetamide unit . These structural details are crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the substituents on the phenyl ring. The presence of a bromo substituent, as in "N-(4-Bromo-2-methylphenyl)acetamide," suggests potential for further substitution reactions, such as Suzuki coupling, due to the bromine's ability to act as a good leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and spectral properties, are influenced by the substituents on the phenyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's polarity and hydrogen bonding capability. Intermolecular interactions, such as hydrogen bonding and halogen bonding, are often observed in the crystal structures of these compounds, which can affect their melting points and solubility .
Scientific Research Applications
1. Molecular Conformations and Supramolecular Assembly
- N-(4-Bromo-2-methylphenyl)acetamide has been studied for its molecular conformations and supramolecular assembly. One study reported the structures of halogenated N,2-diarylacetamides, including N-(4-Bromo-2-methylphenyl)acetamide. These compounds exhibited interesting molecular chain formations through hydrogen bonds and C-H...π(arene) interactions, offering insights into the conformations and interactions of such molecules (Nayak et al., 2014).
2. Synthesis and Structural Elucidation
- Research has been conducted on the microwave-assisted synthesis of derivatives of N-(4-Bromo-2-methylphenyl)acetamide. These derivatives were evaluated for their molecular structures and biological activities, indicating the compound's versatility in synthetic chemistry (Ghazzali et al., 2012).
3. Biological Assessments
- Studies have explored the antimicrobial properties of N-(4-Bromo-2-methylphenyl)acetamide derivatives. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in antimicrobial applications (Gul et al., 2017).
4. Vibrational Spectroscopy and Electronic Properties
- An investigation into the vibrational spectroscopy and electronic properties of a compound analogous to N-(4-Bromo-2-methylphenyl)acetamide provided insights into the electronic and structural characteristics of such compounds (Viana et al., 2017).
5. Application in Pesticide Synthesis
- N-(4-Bromo-2-methylphenyl)acetamide has been used in the synthesis of potential pesticides. Its derivatives have been characterized for their potential use in agricultural applications, highlighting the compound's relevance in developing new pesticides (Olszewska et al., 2008).
6. Pharmacological Properties
- Some studies have synthesized derivatives of N-(4-Bromo-2-methylphenyl)acetamide for pharmacological assessments. These derivatives exhibited potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, demonstrating the compound's scope in drug development (Rani et al., 2016)
Safety And Hazards
The safety information for “N-(4-Bromo-2-methylphenyl)acetamide” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZSFOIZVXCSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278532 | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-methylphenyl)acetamide | |
CAS RN |
24106-05-6 | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24106-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024106056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24106-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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